N'-(Diaminomethylidene)formohydrazide
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Overview
Description
2-Formylhydrazine-1-carboximidamide is a chemical compound with the molecular formula C2H5N3O. It belongs to the class of hydrazides and is known for its diverse applications in various fields of science and industry. This compound is characterized by the presence of both formyl and carboximidamide functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylhydrazine-1-carboximidamide typically involves the reaction of formylhydrazine with cyanamide under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of 2-Formylhydrazine-1-carboximidamide can be scaled up by optimizing the reaction parameters such as temperature, pressure, and concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 2-Formylhydrazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or acidic conditions.
Major Products: The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Formylhydrazine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Formylhydrazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it has been shown to inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Formylhydrazine: Shares the formyl group but lacks the carboximidamide functionality.
Carboximidamide Derivatives: Compounds like N-alkyl-2-formylhydrazine-1-carboximidamide have similar structures but differ in their alkyl substituents.
Uniqueness: 2-Formylhydrazine-1-carboximidamide is unique due to the presence of both formyl and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(diaminomethylideneamino)formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O/c3-2(4)6-5-1-7/h1H,(H,5,7)(H4,3,4,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKIDIZJBHRWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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